molecular formula C19H21NO B5300079 (2E)-N-(butan-2-yl)-2,3-diphenylprop-2-enamide

(2E)-N-(butan-2-yl)-2,3-diphenylprop-2-enamide

Cat. No.: B5300079
M. Wt: 279.4 g/mol
InChI Key: GSFHTUIWCKEEIT-NBVRZTHBSA-N
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Description

(2E)-N-(butan-2-yl)-2,3-diphenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a butan-2-yl group and a diphenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(butan-2-yl)-2,3-diphenylprop-2-enamide typically involves the reaction of a suitable amine with a diphenylprop-2-enamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(butan-2-yl)-2,3-diphenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like dichloromethane.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Reduced amides or amines.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

(2E)-N-(butan-2-yl)-2,3-diphenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(butan-2-yl)-2,3-diphenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(butan-2-yl)-2,3-diphenylprop-2-enamide: Unique due to its specific structure and functional groups.

    (2E)-N-(butan-2-yl)-2,3-diphenylprop-2-enamine: Similar structure but different functional group, leading to different chemical properties.

    (2E)-N-(butan-2-yl)-2,3-diphenylprop-2-enol: Contains a hydroxyl group instead of an amide, resulting in different reactivity.

Uniqueness

This compound is unique due to its combination of a butan-2-yl group and a diphenylprop-2-enamide moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-N-butan-2-yl-2,3-diphenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-3-15(2)20-19(21)18(17-12-8-5-9-13-17)14-16-10-6-4-7-11-16/h4-15H,3H2,1-2H3,(H,20,21)/b18-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFHTUIWCKEEIT-NBVRZTHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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